Biochemical Potency: BCAT-IN-2 Inhibition of BCATm vs. BCATc
BCAT-IN-2 inhibits BCATm with a pIC50 of 7.3 (IC50 ≈ 50 nM) in a biochemical assay [1]. Its selectivity over the related cytosolic isoform BCATc is moderate, with a pIC50 of 6.6 (IC50 ≈ 250 nM), representing an approximately 5-fold selectivity window [1]. This selectivity profile differentiates it from BCATc-specific inhibitors like BCATc Inhibitor 2, which exhibits ~15-fold selectivity for BCATc over BCATm [2].
| Evidence Dimension | Biochemical inhibition potency (pIC50/IC50) |
|---|---|
| Target Compound Data | pIC50 = 7.3 (BCATm) |
| Comparator Or Baseline | BCATc: pIC50 = 6.6 [1] ; BCATc Inhibitor 2: IC50 = 0.8 µM (hBCATc), 3.0 µM (rBCATm) [2] |
| Quantified Difference | ~5-fold selectivity for BCATm over BCATc [1] |
| Conditions | Biochemical enzyme inhibition assay (source: primary research article) [1] |
Why This Matters
This data confirms BCAT-IN-2 as a moderately selective BCATm inhibitor, essential for users who require isoform-specific modulation of BCAA metabolism, as opposed to BCATc inhibition which is relevant for CNS applications.
- [1] Bertrand SM, Ancellin N, Beaufils B, et al. The Discovery of in Vivo Active Mitochondrial Branched-Chain Aminotransferase (BCATm) Inhibitors by Hybridizing Fragment and HTS Hits. J Med Chem. 2015;58(18):7140-7163. View Source
- [2] Hu LY, Boxer PA, Kesten SR, et al. The design and synthesis of human branched-chain amino acid aminotransferase inhibitors for treatment of neurodegenerative diseases. Bioorg Med Chem Lett. 2006;16(9):2337-2340. View Source
